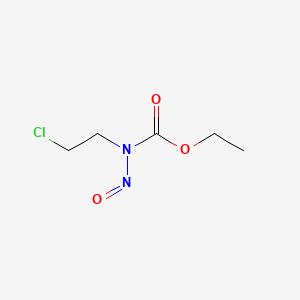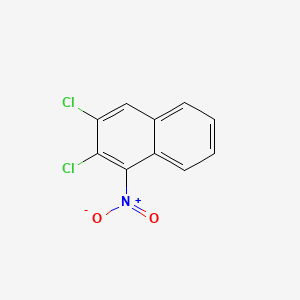
2,3-Dichloro-1-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-1-nitronaphthalene is an organic compound with the molecular formula C10H5Cl2NO2 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and one nitro group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-nitronaphthalene typically involves the nitration of 2,3-dichloronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 2,3-dichloronaphthalene to the desired nitro compound while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: 2,3-Dichloro-1-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Aplicaciones Científicas De Investigación
2,3-Dichloro-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted naphthalenes.
Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-1-nitronaphthalene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA, thereby affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitronaphthalene: Similar in structure but lacks the chlorine atoms.
1-Nitronaphthalene: Another isomer with the nitro group at a different position.
2,3-Dichloronaphthalene: Lacks the nitro group but has the same chlorine substitution pattern.
Uniqueness
2,3-Dichloro-1-nitronaphthalene is unique due to the combination of both chlorine and nitro substituents on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
52270-66-3 |
|---|---|
Fórmula molecular |
C10H5Cl2NO2 |
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
2,3-dichloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)13(14)15/h1-5H |
Clave InChI |
JXGMSAJQMIINOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




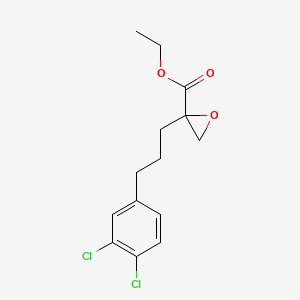
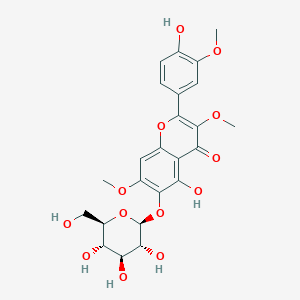


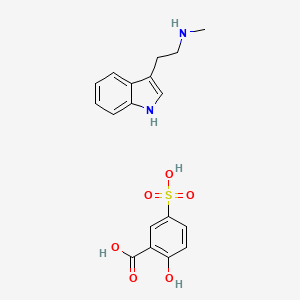
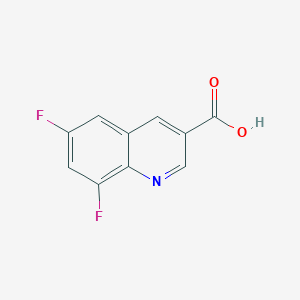
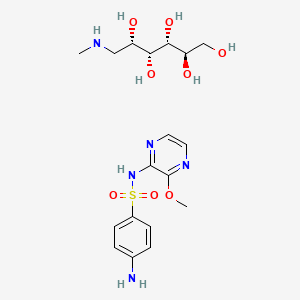
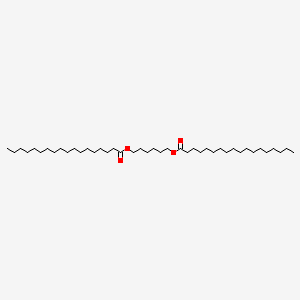
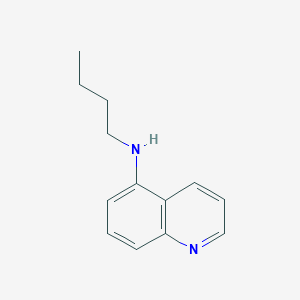
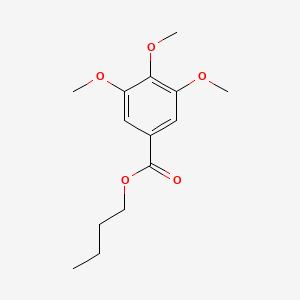
![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
